[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine
Beschreibung
The compound [(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine is a fluorinated pyrrolidine derivative featuring a (1-methyl-1H-imidazol-2-yl)methyl substituent. This structure combines a rigid pyrrolidine scaffold with fluorine substitution at the 4-position and an imidazole-containing side chain. Such modifications are often employed to enhance metabolic stability, modulate lipophilicity, and improve target binding in medicinal chemistry .
Eigenschaften
IUPAC Name |
[(2S,4S)-4-fluoro-1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4/c1-14-3-2-13-10(14)7-15-6-8(11)4-9(15)5-12/h2-3,8-9H,4-7,12H2,1H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADIJZYBXRUBQD-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CC(CC2CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1CN2C[C@H](C[C@H]2CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound contains an imidazole ring, which is a key component in many functional molecules used in a variety of applications
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biochemical Pathways
Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures. Therefore, it’s plausible that this compound could interact with similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 22630, which is within the range generally favorable for oral bioavailability.
Result of Action
Given the wide range of activities associated with imidazole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level.
Biologische Aktivität
[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine, also known by its CAS number 1820572-46-0, is a compound of interest due to its potential biological activities. This article reviews existing literature and research findings regarding its biological properties, mechanisms of action, and therapeutic implications.
The molecular formula of the compound is CHFN with a molecular weight of 212.27 g/mol. The structure of the compound includes a pyrrolidine ring substituted with a fluorine atom and an imidazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 212.27 g/mol |
| CAS Number | 1820572-46-0 |
Research indicates that compounds containing imidazole and pyrrolidine structures often interact with various biological targets, including G protein-coupled receptors (GPCRs). These interactions can lead to modulation of intracellular signaling pathways, influencing processes such as neurotransmission and metabolic regulation.
Key Mechanisms
- GPCR Interaction : The compound may act as an agonist or antagonist at specific GPCRs, which are crucial for mediating physiological responses in various tissues .
- Calcium Signaling : It has been suggested that the compound could influence calcium ion mobilization through inositol trisphosphate pathways, similar to other compounds in its class .
- Neurotransmitter Modulation : Given its structural similarity to known neurotransmitter modulators, it may affect neurotransmitter release or receptor sensitivity.
Case Studies
While direct case studies on this specific compound are scarce, related imidazole derivatives have been evaluated for their therapeutic potential:
- Imidazole Derivatives : A study examining imidazole-based compounds found that certain derivatives exhibited significant anti-cancer activity by inducing apoptosis in tumor cells . This suggests that this compound may warrant similar investigations.
Toxicology and Safety
Safety profiles for new compounds are critical before clinical application. Currently, safety data for this compound is not extensively documented. However, general safety assessments for similar compounds indicate the need for thorough toxicological evaluations to ensure safe usage in therapeutic contexts .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
The compound has been explored for its potential as a therapeutic agent in various diseases due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Protein Kinase Inhibition
Research indicates that derivatives of this compound may exhibit inhibitory activity against protein kinases, which are crucial in regulating cellular functions and are often implicated in cancer progression. A study highlighted the synthesis of related compounds that demonstrated significant activity against specific kinases, suggesting a pathway for further exploration of [(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine in kinase inhibition .
Anticancer Activity
The compound's potential as an anticancer agent has been evaluated through various assays. In vitro studies have shown that modifications to the imidazole and pyrrolidine rings can enhance cytotoxicity against cancer cell lines such as HCT-116 and MCF-7 . The exploration of structure–activity relationships (SAR) has been fundamental in optimizing its efficacy.
Case Studies
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Heterocyclic Substituent Variations
a) Thiazole Analogs
- Example: [(2S,4S)-4-Fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanamine (from ) Key Differences: Replaces the imidazole ring with a thiazole moiety. This analog was co-crystallized with DHTKD1 (a 2-oxoglutarate dehydrogenase), suggesting its utility in studying enzyme-ligand interactions .
b) Oxazole Analogs
- Example : [(2S,4S)-4-Fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methanamine ()
- Key Differences : Substitutes imidazole with an oxazole ring.
- Implications : Oxazole’s oxygen atom reduces basicity compared to imidazole, which may affect solubility and target affinity. The molecular weight (213.25 g/mol) and formula (C₁₀H₁₆FN₃O) are nearly identical to the target compound, but the heteroatom change could influence metabolic pathways .
c) Oxadiazole Derivatives
- Example : [(2S,4S)-4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride ()
- Key Differences : Incorporates a 1,3,4-oxadiazole ring, a bioisostere for ester or amide groups.
- Implications : The oxadiazole’s electron-deficient nature may enhance binding to aromatic residues in enzyme active sites. The dihydrochloride salt form (CAS 1301) improves aqueous solubility for pharmacological testing .
Fluorination and Pyrrolidine Modifications
a) Difluoro Derivatives
- Example: [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride () Key Differences: Features two fluorine atoms at the 4-position and a methyl group on the pyrrolidine nitrogen. The dihydrochloride salt (molecular formula C₆H₁₃ClF₂N₂) highlights its suitability for ionic interaction-driven targets .
b) Non-Fluorinated Analogs
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
